4-Methyl-2-pyrazolin-5-one (CAS 13315-23-6) is a highly specialized, mono-substituted heterocyclic building block characterized by its pyrazolone core and a critical methyl group at the C4 position. Unlike more common pyrazolone derivatives that feature an unsubstituted, highly reactive active methylene at C4, this compound presents a methine center. This structural feature fundamentally alters its reactivity profile, shifting it from a broadly reactive condensation hub to a precisely controlled precursor for quaternary stereocenter formation, selective N-arylation, and specialized mono-functionalization. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid scaffold for high-throughput library synthesis, agrochemical development, and advanced materials where over-reaction at the C4 position must be strictly prevented[1].
Attempting to substitute 4-Methyl-2-pyrazolin-5-one with the cheaper and more widely available 3-methyl-2-pyrazolin-5-one (CAS 108-26-9) routinely leads to synthetic failure in targeted drug discovery and material formulation. The unsubstituted C4 position in the generic analog acts as a highly reactive active methylene, making it highly susceptible to uncontrolled Knoevenagel condensations, bis-pyrazolone formation, and di-halogenation. Buyers procuring the 3-methyl analog for complex library synthesis will face significant downstream costs associated with extensive chromatographic purification, low yields of desired mono-alkylated products, and the mandatory introduction of complex protection-deprotection steps. Procuring the specifically pre-methylated 4-methyl-2-pyrazolin-5-one completely bypasses these processability bottlenecks, ensuring stoichiometric control and high regioselectivity [1].
The presence of the C4-methyl group completely blocks the formation of stable C=C double bonds at the 4-position. When reacted with aromatic aldehydes under standard base-catalyzed conditions, 4-Methyl-2-pyrazolin-5-one yields 0% of the arylidene condensation product. In stark contrast, the generic 3-methyl-2-pyrazolin-5-one rapidly undergoes Knoevenagel condensation, yielding >75% of undesired bis-pyrazolone or arylidene mixtures [1].
| Evidence Dimension | Yield of undesired bis-arylidene condensation products |
| Target Compound Data | 0% yield (reaction blocked at C4) |
| Comparator Or Baseline | 3-Methyl-2-pyrazolin-5-one (>75% yield of bis-pyrazolone or arylidene derivatives) |
| Quantified Difference | Complete suppression of C4-condensation side reactions |
| Conditions | Base-catalyzed reaction with aromatic aldehydes (e.g., benzaldehyde in ethanol/piperidine) |
Eliminates the formation of complex polymeric or bis-condensation mixtures, allowing buyers to use the compound cleanly in orthogonal coupling reactions.
During electrophilic halogenation, the methine center of 4-Methyl-2-pyrazolin-5-one ensures strict stoichiometric control, consuming exactly 1.0 equivalent of bromine to form the mono-bromo derivative. Conversely, the active methylene of 3-methyl-2-pyrazolin-5-one rapidly consumes 2.0 equivalents of bromine, resulting in the unavoidable formation of 4,4-dibromo-3-methyl-2-pyrazolin-5-one (CAS 33549-66-5)[1].
| Evidence Dimension | Bromine equivalents consumed and primary product formed |
| Target Compound Data | Consumes exactly 1.0 eq Br2 (forms mono-bromo methine) |
| Comparator Or Baseline | 3-Methyl-2-pyrazolin-5-one (rapidly consumes 2.0 eq Br2 to form 4,4-dibromo derivative) |
| Quantified Difference | 100% reduction in over-halogenation (di-bromo) side products |
| Conditions | Electrophilic bromination in acetic acid at room temperature |
Enables the precise, high-yield synthesis of mono-halogenated intermediates necessary for downstream cross-coupling without wasting reagents or requiring difficult separations.
In copper-catalyzed Ullmann-type couplings with aryl halides, 4-Methyl-2-pyrazolin-5-one exhibits exceptional N-arylation selectivity (>98:2 N:C ratio) due to the steric hindrance and lack of a second proton at the C4 position. Unsubstituted C4 pyrazolones frequently suffer from competitive C-arylation, yielding mixed ~70:30 N:C product ratios that severely complicate isolation [1].
| Evidence Dimension | N-arylation vs. C-arylation product ratio |
| Target Compound Data | >98:2 N-arylation selectivity |
| Comparator Or Baseline | Unsubstituted C4 pyrazolones (exhibit mixed ~70:30 N:C arylation ratios) |
| Quantified Difference | >28% improvement in target N-aryl regioselectivity |
| Conditions | CuI-catalyzed coupling with aryl halides (e.g., 6-bromo-imidazo[1,2-a]pyridines) in NMP with K2CO3 |
Drastically reduces purification bottlenecks and maximizes yields when constructing complex pharmaceutical libraries, directly lowering manufacturing costs.
The introduction of the C4-methyl group disrupts the strong intermolecular hydrogen bonding typical of the unsubstituted pyrazolone crystal lattice. This structural modification increases the compound's solubility in non-polar organic solvents like dichloromethane to >50 mg/mL, whereas 3-methyl-2-pyrazolin-5-one remains poorly soluble (<10 mg/mL) under identical conditions[1].
| Evidence Dimension | Organic solvent solubility (e.g., Dichloromethane) |
| Target Compound Data | Highly soluble (>50 mg/mL) |
| Comparator Or Baseline | 3-Methyl-2-pyrazolin-5-one (<10 mg/mL) |
| Quantified Difference | >5-fold increase in non-polar solvent solubility |
| Conditions | Standard dissolution at 25°C in continuous flow or batch reactors |
Allows chemists to run homogeneous catalytic reactions in standard organic solvents, avoiding the need for high-boiling, difficult-to-remove polar aprotic solvents like DMF.
Because 4-Methyl-2-pyrazolin-5-one completely suppresses uncontrolled C4-condensations and ensures >98:2 N-arylation selectivity, it is the ideal scaffold for synthesizing libraries of N-aryl pyrazolones and imidazo[1,2-a]pyridine derivatives. Buyers in medicinal chemistry use this specific compound to rapidly generate diverse analogs for gastrointestinal or neurological targets without the burden of complex chromatographic separations [1].
The presence of the pre-installed C4 methyl group allows for controlled mono-alkylation or Mannich reactions, making this compound the mandatory starting material for synthesizing complex pyrazolones with quaternary stereocenters. This is critical for agrochemical development where precise 3D spatial arrangement of the pyrazolone ring dictates binding affinity to plant or insect targets[2].
Thanks to its >5-fold higher solubility in non-polar organic solvents like dichloromethane compared to unsubstituted analogs, 4-Methyl-2-pyrazolin-5-one is highly suited for continuous flow chemistry. Industrial buyers can maintain homogeneous solutions during metal-catalyzed cross-coupling, preventing reactor clogging and ensuring consistent, reproducible yields at scale [3].
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